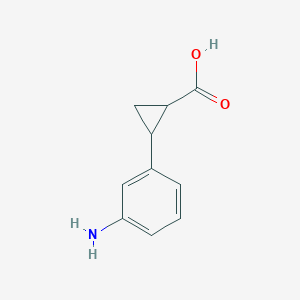

2-(3-Aminophenyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-(3-aminophenyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5,11H2,(H,12,13) |

InChI Key |

AGHGGUHZKWDJBP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a 3-aminophenyl derivative, followed by carboxylation. One common method involves the reaction of 3-aminophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are fine-tuned to maximize yield and purity.

Types of Reactions:

Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

2-(3-Aminophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and the amino group play crucial roles in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural and Functional Group Variations

The compound is compared to structurally related cyclopropane carboxylic acids, differing in substituents and stereochemistry. Key examples include:

Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives

Physicochemical Properties

- ACC, with a simpler structure, is highly water-soluble due to its zwitterionic nature .

- Acidity : The carboxylic acid group (pKa ~2–3) dominates acidity across these compounds. Substituents like electron-withdrawing -CF₃ (in the trifluoromethyl analog) may slightly lower the pKa of the carboxylic acid .

Biological Activity

2-(3-Aminophenyl)cyclopropane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with an amino group and a carboxylic acid, which are critical for its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 191.23 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the amino group facilitates hydrogen bonding with proteins and nucleic acids, potentially influencing their structure and function. The carboxylic acid moiety allows for ionic interactions, enhancing the compound's reactivity with cellular components.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound has been shown to inhibit specific enzymes involved in cancer progression, such as histone demethylases. This inhibition can lead to altered gene expression profiles that suppress tumor growth .

- Anti-inflammatory Effects: Due to its structural components, the compound may modulate inflammatory pathways, providing a basis for potential therapeutic applications in inflammatory diseases .

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Anticancer Properties: Studies indicate that derivatives of this compound exhibit significant anticancer activity against various cancer cell lines, including prostate and leukemia cells. For instance, certain analogs have shown IC50 values in the low micromolar range, indicating potent growth inhibition .

- Anti-inflammatory Activity: The compound has demonstrated promising anti-inflammatory effects in vitro, particularly through the modulation of oxidative burst activity in phagocytes .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 1-(3-Aminophenyl)-2-methylcyclopropane-1-carboxylic acid | Methyl substitution | Anticancer activity | |

| 2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid | Nitro group at para position | Variable anticancer effects | |

| 1-Amino-3-methylcyclobutane-1-carboxylic acid | Cyclobutane ring | Limited biological data |

The structural variations significantly influence the biological activities observed across these compounds. For example, the position of substituents like amino and nitro groups can alter binding affinities and interaction profiles with target proteins.

Case Studies

Recent studies have provided insights into the practical applications of this compound:

- Study on Anticancer Activity : A study evaluated the efficacy of this compound against LNCaP prostate cancer cells, demonstrating significant growth inhibition correlated with increased levels of histone modifications associated with gene repression .

- Anti-inflammatory Research : Another investigation focused on the compound's ability to modulate immune responses in vitro, suggesting potential applications in treating chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.